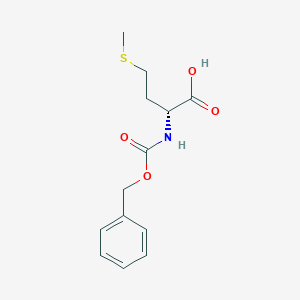

Z-D-Met-OH

Descripción general

Descripción

Z-D-Met-OH, also known as N-benzyloxycarbonyl-D-methionine, is an organic compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . It appears as a white crystalline powder and is soluble in some organic solvents and water . This compound is a derivative of methionine, an essential amino acid, and is often used in peptide synthesis and various biochemical applications .

Aplicaciones Científicas De Investigación

Z-D-Met-OH has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Z-D-Met-OH, a derivative of the essential amino acid Methionine , is primarily targeted towards the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . It also plays a role in preventing exercise-induced muscle damage .

Mode of Action

It is known to influence the secretion of anabolic hormones . This suggests that it may interact with hormone receptors or enzymes involved in hormone synthesis, thereby modulating their activity.

Biochemical Pathways

this compound, being a derivative of Methionine, is likely involved in the Methionine cycle and other related biochemical pathways. Methionine is a crucial part of many biological processes, including protein synthesis and the production of cysteine, another important amino acid

Pharmacokinetics

Methionine is well-absorbed and distributed throughout the body, where it is metabolized in the liver and excreted in the urine . The impact of these properties on the bioavailability of this compound is yet to be determined.

Result of Action

Given its role in influencing the secretion of anabolic hormones and providing fuel during exercise, it can be inferred that this compound may have a significant impact on muscle growth and energy metabolism .

Métodos De Preparación

The preparation of Z-D-Met-OH typically involves the selective deprotection of N-benzyloxycarbonyl-L-methionine (Z-L-Met-OH). The process includes heating Z-L-Met-OH with an acid to remove the benzyl group from the hydroxyl group, resulting in the formation of this compound . This method allows for the production of this compound with high purity and yield. Industrial production methods may vary, but they generally follow similar principles of selective deprotection and purification .

Análisis De Reacciones Químicas

Z-D-Met-OH undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of methionine derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: this compound can participate in substitution reactions, where the benzyloxycarbonyl group can be replaced with other functional groups. Common reagents include nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields methionine sulfoxide .

Comparación Con Compuestos Similares

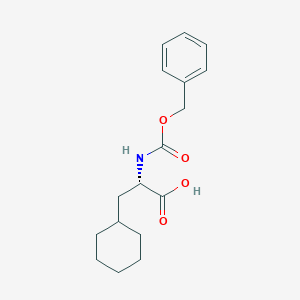

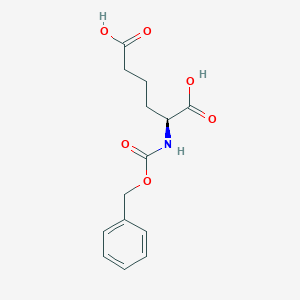

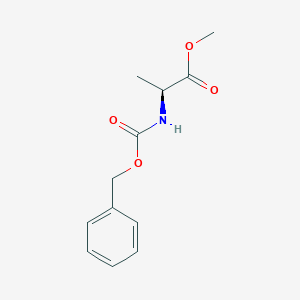

Z-D-Met-OH is unique compared to other methionine derivatives due to its specific protective group, the benzyloxycarbonyl group. This protective group allows for selective reactions and deprotection steps, making this compound particularly useful in peptide synthesis . Similar compounds include:

N-benzyloxycarbonyl-L-methionine (Z-L-Met-OH): The L-isomer of this compound, used in similar applications but with different stereochemistry.

N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH): Another protected amino acid used in peptide synthesis.

N-benzyloxycarbonyl-D-tryptophan (Z-D-Trp-OH): A protected form of tryptophan used in biochemical research.

These compounds share the benzyloxycarbonyl protective group, but differ in the amino acid they are derived from, leading to different applications and properties.

Propiedades

IUPAC Name |

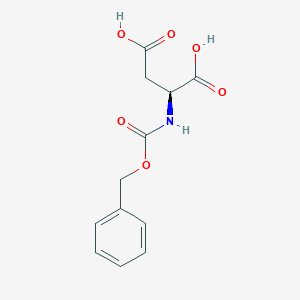

(2R)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHNNQXKZMOJJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316639 | |

| Record name | CBZ-D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-80-8 | |

| Record name | CBZ-D-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28862-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CBZ-D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

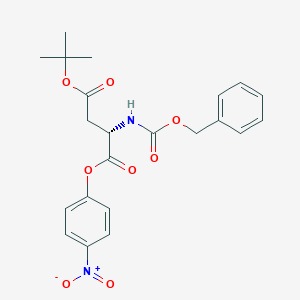

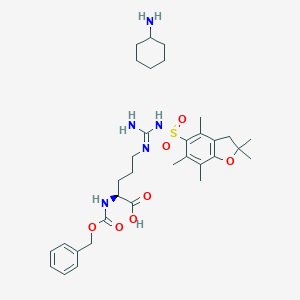

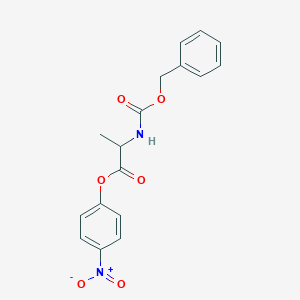

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

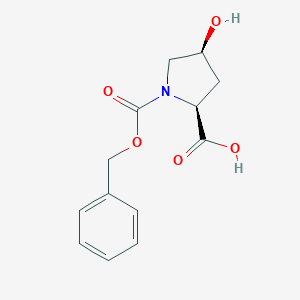

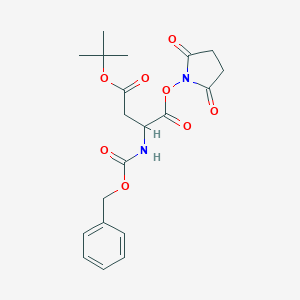

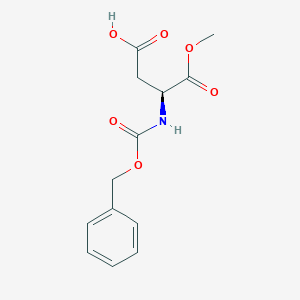

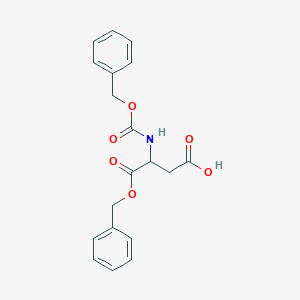

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)